5-Acetamido-2-bromobenzoic acid
Overview
Description
5-Acetamido-2-bromobenzoic acid: is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom and the hydrogen atom at the 5-position is replaced by an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Acetamido-2-bromobenzoic acid typically involves the bromination of 5-acetamidobenzoic acid. The reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Acetamido-2-bromobenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the acetamido group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
Chemistry:
5-Acetamido-2-bromobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology:
In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its derivatives are often used in the development of enzyme inhibitors.
Medicine:
The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The acetamido group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Acetamido-5-bromobenzoic acid
- 3-Amino-5-bromobenzoic acid
- 2-Amino-3-bromobenzoic acid
- 2-Amino-4-bromobenzoic acid
- 3-Amino-4-bromobenzoic acid
- 4-Amino-3-bromobenzoic acid
- 2-Bromobenzoic acid
Comparison:
5-Acetamido-2-bromobenzoic acid is unique due to the presence of both an acetamido group and a bromine atom on the benzoic acid ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for diverse chemical transformations and applications .
Properties
IUPAC Name |
5-acetamido-2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWQEPVNDAKOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370147 | |
Record name | 5-acetamido-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-67-1 | |
Record name | 5-acetamido-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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